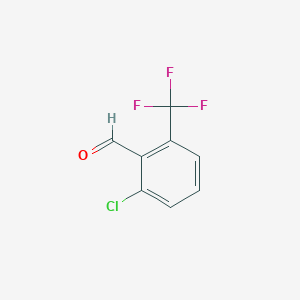

2-Chloro-6-(trifluoromethyl)benzaldehyde

Beschreibung

Overview of Halogenated Benzaldehyde (B42025) Derivatives in Organic Synthesis

Halogenated benzaldehyde derivatives are a class of organic compounds that play a pivotal role in the synthesis of numerous important molecules. The presence of one or more halogen atoms on the benzaldehyde ring significantly influences the reactivity of the molecule. For instance, the aldehyde group's directing ability in electrophilic substitution reactions can be weak, making direct halogenation at specific positions, such as the ortho position, challenging. google.com

These halogenated compounds are versatile intermediates. They can be used as precursors in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. google.com For example, 2-chloro-6-fluorobenzaldehyde (B137617) is a key starting material in the production of the antiseptics dicloxacillin (B1670480) and flucloxacillin, as well as various pesticides. wikipedia.org The specific placement of halogens and other substituents on the benzaldehyde ring allows for the targeted synthesis of complex structures, including pharmaceuticals and materials with desired properties.

Significance of Trifluoromethylation in Chemical Biology and Material Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a widely used strategy in medicinal chemistry and material science. wikipedia.orgnih.gov The trifluoromethyl group possesses unique electronic and steric properties that can profoundly alter the physicochemical characteristics of the parent molecule. nih.gov

In the realm of chemical biology and drug discovery , the -CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom. wikipedia.org Its high electronegativity, intermediate between that of fluorine and chlorine, can increase the acidity of nearby functional groups and lower the basicity of others. wikipedia.org The presence of a trifluoromethyl group can enhance a drug candidate's metabolic stability by protecting adjacent groups from enzymatic degradation. wikipedia.orgmdpi.com It can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.comchemicalbook.com Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In material science , the incorporation of trifluoromethyl groups is used to create specialty polymers and materials with unique properties. chemicalbook.com These can include fluorinated elastomers and coatings for surface protection, where the -CF3 group contributes to increased stability and desired surface properties. chemicalbook.com

Research Landscape and Gaps for 2-Chloro-6-(trifluoromethyl)benzaldehyde

This compound is a recognized intermediate in organic synthesis. clearsynth.com Its primary application lies in its use as a building block for creating more complex molecules, particularly trifluoromethyl-containing heterocycles, which are of significant interest in pharmaceutical and agrochemical research. researchgate.netresearchgate.net The synthesis of this compound itself is established, often involving the hydrolysis of a fluorinated precursor.

While its role as a synthetic intermediate is well-documented, there appears to be a gap in the literature regarding the in-depth exploration of its own biological activities or its application in material science beyond its role as a precursor. Much of the available research focuses on the synthesis of other compounds from this compound. For instance, it is a key starting material for producing trifluoromethylpyridines (TFMPs), which are vital components in many modern agrochemicals.

Further research could delve into the direct biological effects of this compound or its potential as a monomer or additive in the development of novel materials. Additionally, exploring new, more efficient, and environmentally friendly synthetic routes to this compound remains an area of interest. researchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C8H4ClF3O |

| Molecular Weight | 208.57 g/mol |

| CAS Number | 60611-22-5 |

| Appearance | White to almost white powder |

| Boiling Point | 213.3 ± 40.0 °C (Predicted) chemicalbook.com |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHRYXMBYDJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590640 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-22-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Chloro 6 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl and chloro groups on the aromatic ring further enhances this electrophilicity by inductively pulling electron density away from the carbonyl carbon.

2-Chloro-6-(trifluoromethyl)benzaldehyde readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or β-keto esters, in a process known as the Knoevenagel condensation. In this type of reaction, the active methylene compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to generate a carbanion (enolate). This carbanion then adds to the aldehyde carbonyl group, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final condensed product, typically an α,β-unsaturated compound. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the benzaldehyde (B42025) ring accelerates this reaction by making the aldehyde carbon more electrophilic and by stabilizing the transition state. researchgate.net Aromatic aldehydes bearing electron-withdrawing groups generally afford higher yields in these condensation reactions compared to those with electron-releasing groups. researchgate.net

General Reaction Scheme:

Step 1: Enolate Formation: A base removes a proton from the active methylene compound.

Step 2: Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of this compound.

Step 3: Intermediate Formation: An alkoxide intermediate is formed.

Step 4: Dehydration: The intermediate eliminates a molecule of water to form the final product.

Reductive amination is a powerful method for forming C-N bonds, converting carbonyl compounds into amines. For this compound, this process involves two key steps: the formation of an imine or enamine intermediate followed by its reduction.

The reaction begins with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon. This is followed by dehydration to form a Schiff base (imine). This imine intermediate is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like ruthenium). nih.govkaist.ac.kr The choice of reducing agent is crucial to ensure that the imine is reduced selectively without affecting the aldehyde starting material. Catalytic methods using hydrogen gas are considered user-friendly and effective for the reductive amination of related aryl-trifluoromethyl ketones. nih.gov

Reaction Steps:

Imine Formation: this compound + Primary/Secondary Amine ⇌ Imine/Iminium ion + H₂O

Reduction: Imine/Iminium ion + Reducing Agent → Substituted Amine

Transformations Involving Halogen and Trifluoromethyl Substituents

The chlorine atom on the aromatic ring of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the aldehyde group, positioned ortho and para to the leaving group (chlorine), is essential to activate the ring for nucleophilic attack. beilstein-journals.orgsydney.edu.au

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, particularly onto the electron-withdrawing groups, which stabilizes the intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the substituents to stabilize the Meisenheimer complex. sydney.edu.au

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and unreactive under most organic synthesis conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the cleavage of these bonds difficult. Furthermore, the fluorine atoms are not good leaving groups.

Direct chemical transformations of the trifluoromethyl group on an aromatic ring are uncommon. Its primary role in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it significantly influences the reactivity of other parts of the molecule, such as activating the aldehyde group towards nucleophilic attack and the chlorine atom towards SNAr reactions. It also enhances properties like lipophilicity and metabolic stability in derivative compounds, which is a key reason for its incorporation in pharmaceutical and agrochemical synthesis.

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the chlorine atom can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgtcnj.edu

The reaction proceeds via the formation of an "ate complex," followed by the expulsion of the more stable organolithium species. harvard.edu The rate of exchange is generally faster for heavier halogens (I > Br > Cl), meaning that exchange with chlorides can be slower and may require specific conditions. wikipedia.orgharvard.edu

Once formed, the resulting aryllithium intermediate is a powerful nucleophile and a strong base. It can be trapped by a variety of electrophiles (E⁺), such as water, carbon dioxide, or other carbonyl compounds, to introduce a new functional group at the original position of the chlorine atom. tcnj.edu This reaction must be carried out at very low temperatures (e.g., -78 °C to -100 °C) to prevent the highly reactive organolithium intermediate from attacking the electrophilic aldehyde group within the same molecule. tcnj.edu

Cyclization Reactions and Heterocycle Formation

The unique substitution pattern of this compound, featuring an aldehyde, a chloro group, and a trifluoromethyl group on the same aromatic ring, allows for a diverse range of cyclization strategies to construct complex molecular architectures.

Synthesis of Imidazoquinolinoacridinone Derivatives

The synthesis of highly complex, fused heterocyclic systems such as imidazoquinolinoacridinones from this compound is not typically achieved in a single step but through a multi-step, cascade approach. Such a synthesis would leverage the reactivity of the aldehyde functional group. A plausible synthetic route could involve an initial condensation reaction between this compound and an appropriate amino-substituted quinoline (B57606) derivative. This would be followed by a series of intramolecular cyclization events, potentially catalyzed by transition metals, to build the fused acridinone (B8587238) and imidazole (B134444) rings. Cascade reactions that form multiple C-N bonds are instrumental in efficiently constructing such N-fused polycyclic heterocycles. northeastern.eduresearchgate.net

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. nih.gov this compound is a suitable substrate for various cascade sequences designed for heterocycle synthesis. For instance, Brønsted acid-catalyzed carbocyclization cascades can involve the condensation of an aldehyde with an alcohol or sulfonamide, followed by an intramolecular coupling with an alkyne and the arene ring to generate fused heterotricycles. nih.gov The aldehyde group serves as the electrophilic trigger for the cascade. Such methodologies are valued for their ability to rapidly construct diverse and complex heterocyclic architectures from simple starting materials. nih.govnih.govfrontiersin.org The electron-withdrawing nature of the trifluoromethyl group and the presence of the chloro substituent on the benzaldehyde can significantly influence the reactivity and outcome of these cascade processes.

Intramolecular Cyclization to Form Indole (B1671886) Derivatives

While this compound does not directly cyclize to form an indole, it serves as a crucial starting material for precursors that do. A common strategy is its conversion into a 2-alkynylaniline derivative, which can then undergo intramolecular cyclization. mdpi.com A key transformation involves converting the aldehyde into a trifluoroacetimidoyl chloride derivative. For example, N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides can undergo a visible-light-induced intramolecular radical cyclization to produce 2-trifluoromethyl-3-acylindoles. rsc.org This process involves the formation of both a C-C and a C-O bond in a sequential manner under mild conditions. rsc.org

Alternatively, palladium-catalyzed reactions are widely used for indole synthesis. mdpi.comrsc.org A general synthetic sequence could be:

Conversion of this compound to a corresponding 2-chloro-6-(trifluoromethyl)aniline (B1349870) derivative through methods like reductive amination.

Sonogashira cross-coupling of the resulting aniline (B41778) with a terminal alkyne to introduce the necessary alkyne functionality ortho to the amino group. mdpi.com

A final palladium-catalyzed intramolecular cyclization (hydroamination) of the 2-alkynylaniline intermediate to furnish the indole ring system. mdpi.com

These methods highlight how the aldehyde can be strategically manipulated to enable powerful intramolecular cyclization reactions for the synthesis of valuable indole derivatives. researchgate.net

Catalytic Transformations

Catalysis offers powerful tools to selectively functionalize this compound at either the chloro-substituted carbon or the aldehyde group.

Palladium-Catalyzed Reactions (e.g., chloroethoxylation of related compounds)

The chloro-substituent on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions. A notable transformation is the chloroethoxylation of aryl chlorides, which can be applied to substrates like this compound. scispace.comrsc.org This reaction provides an orthogonal method for creating C-O bonds, avoiding simple nucleophilic substitution pathways. scispace.comrsc.org The process typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., a dialkyl-biphenyl phosphine) and a borate (B1201080) salt reagent.

A representative reaction is shown below, illustrating the scope with various aryl chlorides.

| Entry | Aryl Chloride | Ligand | Yield (%) |

| 1 | 4-Chloroacetophenone | SPhos | 95 |

| 2 | 4-Chlorobenzonitrile | RuPhos | 98 |

| 3 | 2-Chloropyridine | XPhos | 85 |

| 4 | 3-Chlorobenzotrifluoride | SPhos | 92 |

| Data derived from studies on palladium-catalyzed C-O bond formation, demonstrating the general applicability to various functionalized aryl chlorides. scispace.com |

This methodology allows for the selective introduction of a 2-chloroethoxy group, which can be further functionalized, for example, by substitution with an amine. scispace.com Additionally, the aldehyde group itself can be the site of palladium-catalyzed transformations, such as oxidative dehydrogenative fluoroalkoxylation, using a transient directing group strategy. nih.gov

Organocatalysis and Asymmetric Catalysis

The aldehyde functional group of this compound is highly amenable to transformations mediated by small organic molecules, a field known as organocatalysis. beilstein-journals.org A prominent example is the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction. rsc.org In this reaction, the aldehyde undergoes an umpolung (reversal of polarity) upon addition to the NHC catalyst, forming a Breslow intermediate. This nucleophilic species then adds to a Michael acceptor (e.g., an α,β-unsaturated ketone) to form a 1,4-dicarbonyl compound. rsc.orgnih.gov

The reaction can be performed under various conditions, including in aqueous media, highlighting the robustness of NHC catalysis. rsc.org The general applicability of the Stetter reaction to various benzaldehydes suggests that this compound would be a viable substrate.

| Entry | Aldehyde | Michael Acceptor | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Chalcone | Thiazolium Salt | >95 |

| 2 | 4-Methoxybenzaldehyde | Chalcone | Thiazolium Salt | >95 |

| 3 | 4-Nitrobenzaldehyde | N-Phenylmaleimide | Triazolium Salt | 91 |

| 4 | Salicylaldehyde | Dibenzylideneacetone | Triazolium Salt | 75 |

| This table shows representative examples from Stetter reactions, illustrating the broad scope for aldehyde substrates. rsc.orgnih.gov |

Furthermore, the use of chiral organocatalysts enables asymmetric synthesis. Chiral NHCs or chiral amines can mediate enantioselective Michael additions, annulations, or other cascade reactions starting from aldehydes, leading to the formation of highly functionalized, enantioenriched products. acs.orgacs.org

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

As a foundational chemical entity, 2-Chloro-6-(trifluoromethyl)benzaldehyde is a key component in the multi-step synthesis of various pharmaceutical compounds. Its aldehyde functional group is reactive and can participate in numerous chemical transformations, while the substituted aromatic ring provides a stable core for building more complex molecular architectures. nbinno.com

The incorporation of fluorine, particularly as a trifluoromethyl group, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nbinno.comchemimpex.com The -CF3 group can improve critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com this compound serves as a crucial starting material for creating these fluorinated APIs. chemimpex.com It is a key building block for producing trifluoromethylpyridines (TFMPs), which are vital components in many modern pharmaceuticals.

While this compound is a valuable intermediate, it is important to distinguish its applications from structurally similar compounds. The synthesis of precursors for the penicillin-based antiseptics, dicloxacillin (B1670480) and flucloxacillin, primarily utilizes 2-Chloro-6-fluorobenzaldehyde (B137617) . wikipedia.orggoogle.comchemicalbook.com This related compound, which features a fluorine atom instead of a trifluoromethyl group, is a documented raw material for producing 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key intermediate in the synthesis of flucloxacillin. google.comgoogle.comgoogle.com

Design and Synthesis of Novel Bioactive Molecules

The unique electronic and steric properties of this compound make it a valuable tool for medicinal chemists designing novel molecules with specific biological activities.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, helping researchers understand how a molecule's structure relates to its biological activity. Research on derivatives of this compound has shown that modifications to the molecule can significantly alter its efficacy. For instance, changing the position of substituents on the benzene (B151609) ring can impact enzyme inhibition efficiency and selectivity. In the development of inhibitors for various biological targets, the inclusion of a trifluoromethyl group, as provided by this starting material, has been shown to significantly increase potency. SAR studies on related quinoline (B57606) derivatives have demonstrated that the placement of trifluoromethyl groups on the phenyl ring is critical for antiplasmodial activity. nih.gov Similarly, in the development of GABA-A receptor modulators, the introduction of a 2-trifluoromethylpyridine moiety was found to significantly alter the compound's potency, highlighting the importance of the trifluoromethyl group's electronic properties in receptor interactions. acs.org

The development of fluorescent probes for bioimaging is a critical area of chemical biology. These tools allow for the visualization of biological processes in real-time. While direct application of this compound as a fluorescent probe is not its primary use, its derivatives can be incorporated into larger systems designed for this purpose. The aldehyde functionality allows for its conjugation to fluorophores or other signaling molecules. The development of chemical probes and diagnostic agents is an application area for related benzaldehyde (B42025) derivatives, which are used to create molecules that interact with biological targets in a predictable way to help elucidate biological pathways. nbinno.com The general strategy often involves linking a reactive moiety, like an aldehyde derivative, to a fluorescent scaffold whose optical properties change upon reaction with a specific analyte. nih.govnih.gov

Targeting Specific Enzymes or Receptors with Derivatives

Derivatives synthesized from this compound have been investigated for their ability to interact with specific biological targets, leading to the development of potential therapeutics for a range of diseases.

The compound has been used as a starting material in ligand-based design to develop potent allosteric inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . This receptor is a key target for autoimmune diseases. The resulting compounds demonstrated submicromolar activity, showcasing the utility of the benzaldehyde scaffold in designing specific receptor ligands.

Furthermore, derivatives have been explored for their potential to treat neurodegenerative conditions like Alzheimer's disease by inhibiting the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme. In other research, the related 2-chloro-6-fluorobenzyl group has been incorporated into pyrimidinone structures to create potent inhibitors of the HIV-1 Reverse Transcriptase enzyme, with some derivatives showing activity at picomolar concentrations. nih.gov

Interactive Table: Examples of Bioactive Derivatives and Their Targets

| Derivative Class | Biological Target | Therapeutic Area |

| Allosteric Inverse Agonists | RORγt | Autoimmune Diseases |

| Tricyclic Compounds | Lp-PLA2 | Neurodegenerative Diseases |

| Pyrimidinones (from related fluoro-analog) | HIV-1 Reverse Transcriptase | Antiviral (HIV) nih.gov |

Computational Approaches in Drug Design (e.g., molecular docking, QSAR)

Computational methods provide profound insights into the interaction of small molecules with their biological targets, guiding the synthesis of more potent and selective drug candidates. These in silico techniques are particularly valuable for understanding the structure-activity relationships (SAR) of compounds derived from this compound.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding modes of derivatives of this compound with their target enzymes or receptors.

A significant area of research where this scaffold is relevant is in the development of inverse agonists for the Retinoic Acid-related Orphan Receptor gamma-t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.gov Therefore, inhibiting RORγt is a promising therapeutic strategy.

In a notable study on a series of 6-(trifluoromethyl)pyridine derivatives, which share structural similarities with compounds derivable from this compound, molecular docking was employed to elucidate the binding interactions within the RORγt ligand-binding domain. benthamscience.com The analysis revealed that the trifluoromethyl group plays a critical role in the binding affinity. Specifically, it was found to form favorable interactions with a hydrophobic pocket lined by the amino acid residues Leu324, Leu396, and His479. benthamscience.com This understanding of the binding mode at the atomic level is crucial for designing new analogs with improved potency.

One of the most potent compounds identified in this study, W14, exhibited a half-maximal inhibitory concentration (IC50) in the low nanomolar range, underscoring the effectiveness of the computational design strategy. benthamscience.com The detailed interactions observed through molecular docking provide a roadmap for future lead optimization efforts.

| Compound | Target | IC50 (nM) | Key Interacting Residues |

|---|---|---|---|

| W14 | RORγt | 7.5 | Leu324, Leu396, His479 |

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, numerous studies on related benzaldehyde derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR models have been successfully developed for benzaldehyde thiosemicarbazones as phenoloxidase inhibitors. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are critical for biological activity. nih.gov

In a typical QSAR study on benzaldehyde derivatives, a set of compounds with known activities is used to train the model. medchemexpress.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. medchemexpress.comnih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov Once validated, the model can be used to screen virtual libraries of compounds and identify those with the highest predicted activity for synthesis and further testing. The insights gained from the QSAR contour maps can also guide the structural modifications needed to enhance the desired biological effect.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 for a good model |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | > 0.6 for a good model |

| Predictive r² | A measure of the predictive ability of the model for an external test set. | > 0.5 for a good model |

Applications in Agrochemical and Material Sciences

Intermediate in Pesticide Synthesis

2-Chloro-6-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of complex active ingredients for the agrochemical industry. Current time information in Chicago, IL, US. The presence of both a chloro and a trifluoromethyl group on the benzene (B151609) ring offers unique reactivity and imparts specific properties to the final products. Current time information in Chicago, IL, US. This compound is particularly important in the construction of trifluoromethylpyridine (TFMP) moieties. nih.gov The TFMP framework is a key structural motif found in numerous modern pesticides. nih.gov

The synthesis route to these pesticides often involves the reaction of the aldehyde group of this compound to build more complex heterocyclic systems. Since the early 1980s, the development of efficient synthetic processes for TFMP intermediates has led to a rapid and sustained increase in research and development involving TFMP derivatives for crop protection. nih.gov The substitution pattern, especially with the trifluoromethyl group at the 6-position of the pyridine (B92270) ring, has become increasingly prevalent in agrochemicals developed since 1990. nih.gov

Development of Novel Agrochemical Compounds

The development of novel agrochemicals is a continuous process driven by the need for more effective and selective pesticides and the emergence of resistance to existing treatments. agropages.com Fluorinated compounds, such as those derived from this compound, are highly sought after in the development of new pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine, including increased metabolic stability and biological activity. Current time information in Chicago, IL, US.

Since the introduction of the first TFMP-containing agrochemical, fluazifop-butyl, more than 20 new active ingredients featuring this moiety have been developed and assigned ISO common names. nih.gov These compounds span various classes of pesticides, including herbicides, fungicides, and insecticides. The consistent demand for TFMP isomers highlights the commercial importance of the agrochemicals derived from them. nih.gov The development of generic versions of off-patent pesticides is a significant area of the agrochemical industry, creating opportunities for the commercial development of molecules that can be synthesized from available intermediates. agropages.com

Below is a table of representative agrochemicals that contain the trifluoromethylpyridine (TFMP) structural unit, illustrating the type of final products for which this compound can serve as a key building block.

| Agrochemical | Type | Target |

| Fluazinam | Fungicide | Broad-spectrum |

| Haloxyfop | Herbicide | Grass weeds |

| Fluopicolide | Fungicide | Oomycetes |

| Fluopyram | Fungicide/Nematicide | Broad-spectrum |

| Flonicamid | Insecticide | Sucking insects |

| Pyroxsulam | Herbicide | Grass and broadleaf weeds |

Applications in Material Science (e.g., electronic properties for poly(tetrafluoroethylene) and poly(ethylene terephthalate) derivatization)

In material science, substituted benzaldehydes are utilized for the surface modification and functionalization of polymers. Gas-phase chemical derivatization is a technique used to alter the surface properties of materials like poly(tetrafluoroethylene) (PTFE) and poly(ethylene terephthalate) (PET). This process can introduce new functional groups to the polymer surface, thereby changing its characteristics, such as its electronic properties, wettability, and biocompatibility.

Substituted benzaldehydes are effective reagents in this process. For instance, aromatic aldehydes can be used to label and react with specific functional groups, such as primary amines, on a polymer surface that has been pre-treated, for example with nitrogen-containing plasma. researchgate.net this compound is particularly well-suited for such applications due to its electronic structure. Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing, making the aldehyde carbon highly electrophilic and reactive toward nucleophilic groups on a polymer surface. copernicus.org

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-Chloro-6-(trifluoromethyl)benzaldehyde in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic and aromatic protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.4 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display complex multiplets corresponding to the three protons on the benzene (B151609) ring. Their exact chemical shifts are influenced by the electronic effects of the ortho-chloro and ortho-trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around δ 190-193 ppm. rsc.org The carbon of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have distinct signals, with their chemical shifts influenced by the attached substituents. For instance, in the related compound 4-(trifluoromethyl)benzaldehyde, the aromatic carbons appear between δ 122 and 139 ppm. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl (CF₃) group. It is expected to show a single, sharp resonance, as all three fluorine atoms are chemically equivalent. The chemical shift for CF₃ groups on a benzene ring is sensitive to the electronic environment and neighboring substituents. biophysics.org For example, in 3-(trifluoromethyl)benzaldehyde, the CF₃ group appears at approximately -63.0 ppm. rsc.org

Table 1: Expected NMR Spectroscopic Data for this compound Note: These are predicted values based on analysis of similar compounds and general spectroscopic principles.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| -CHO | 10.0 - 10.4 | Singlet (s) | Aldehydic proton, highly deshielded. |

| Ar-H | 7.5 - 8.0 | Multiplet (m) | Aromatic protons, complex splitting due to H-H and potential H-F coupling. |

| ¹³C | |||

| -C HO | 190 - 193 | Singlet (s) | Carbonyl carbon. rsc.org |

| Ar-C (Substituted) | 130 - 140 | Multiplet/Singlet | Carbons attached to Cl, CF₃, and CHO groups. |

| Ar-C (Unsubstituted) | 125 - 135 | Multiplet | Carbons attached to hydrogen. |

| -C F₃ | ~123 | Quartet (q) | Carbon coupled to three fluorine atoms (¹JCF). |

| ¹⁹F | |||

| -CF₃ | -62 to -65 | Singlet (s) | Trifluoromethyl group. rsc.org |

Mass Spectrometry (MS) (e.g., ESI-MS, EI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺).

The molecular formula C₈H₄ClF₃O gives a monoisotopic mass of approximately 208.0 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The M⁺ and M+2 peaks should appear in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. miamioh.edu

Common fragmentation pathways for this molecule would include:

Loss of the formyl radical (-CHO) , resulting in a significant fragment at m/z ~179.

Loss of a chlorine atom (-Cl) , leading to a fragment at m/z ~173.

Loss of the trifluoromethyl group (-CF₃) .

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (approx.) | Identity | Notes |

|---|---|---|

| 208/210 | [C₈H₄ClF₃O]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 179/181 | [M - CHO]⁺ | Resulting from the loss of the formyl radical. |

| 173 | [M - Cl]⁺ | Resulting from the loss of the chlorine atom. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the key functional groups. A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. The presence of the trifluoromethyl group will give rise to very strong and characteristic C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretch will appear at lower wavenumbers. Studies on the related molecule 2-chloro-6-fluorobenzaldehyde (B137617) show strong IR bands that are consistent with these assignments. materialsciencejournal.org The gas-phase IR spectrum of the analogous 2-fluoro-6-(trifluoromethyl)benzaldehyde (B1297855) shows its most prominent bands in these expected regions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic aldehyde. The benzoyl chromophore typically exhibits a strong π → π* transition and a weaker, longer-wavelength n → π* transition. The presence of the conjugated system allows for electron delocalization, and the exact position of the absorption maxima (λmax) will be influenced by the electronic effects of the chloro and trifluoromethyl substituents.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov For this compound, an X-ray crystallographic analysis would confirm the planarity of the benzene ring and the orientation of the aldehyde and trifluoromethyl substituents relative to the ring. While the technique is powerful, publicly available single-crystal X-ray diffraction data for this compound is not widely reported in the scientific literature. mdpi.comresearchgate.net

Computational Chemistry for Structural and Electronic Properties (e.g., DFT, IEF-PCM)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. nih.gov These calculations complement experimental data and provide insights that can be difficult to obtain otherwise. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to predict molecular structure, vibrational frequencies, and electronic properties. nih.govconicet.gov.ar The Polarizable Continuum Model (PCM) can be used to simulate solvent effects. conicet.gov.ar

DFT calculations can generate an optimized molecular geometry, predicting bond lengths and angles with high accuracy. nih.gov For the related compound 2-chloro-6-fluorobenzaldehyde, a DFT study successfully calculated the geometric parameters. researchgate.net A similar approach for this compound would define the precise spatial arrangement of the atoms.

Furthermore, these computational models can predict the vibrational frequencies of the molecule. researchgate.net The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) and can be directly compared with experimental IR and Raman spectra to aid in the assignment of observed absorption bands. nih.gov Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental data, accounting for systematic errors in the theoretical method. nih.gov

Computational chemistry is also used to predict NMR chemical shifts. aps.org Methods such as the Gauge-Including Atomic Orbital (GIAO) method are employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. pdx.edu The chemical shift is then determined by comparing the calculated shielding of the target molecule to that of a reference compound, such as tetramethylsilane (B1202638) (TMS). libretexts.org These calculations are particularly valuable for complex molecules or for nuclei with wide chemical shift ranges, like ¹⁹F, where they can help assign signals and understand the factors influencing the shifts, such as electrostatic effects and molecular conformation. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a compound by identifying its electrophilic and nucleophilic sites. The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge distribution.

In the context of this compound, an MEP analysis would reveal the regions of positive and negative electrostatic potential. Typically, in such analyses, regions of negative potential, indicated by red and yellow colors, are associated with electron-rich areas and are susceptible to electrophilic attack. For this molecule, these would likely be concentrated around the oxygen atom of the carbonyl group and potentially the chlorine atom, due to the presence of lone pairs of electrons. Conversely, regions of positive potential, colored in blue, signify electron-deficient areas that are prone to nucleophilic attack. These would be expected around the hydrogen atoms and the carbon atom of the carbonyl group.

The MEP map provides a visual representation of the molecule's reactivity, which is crucial for predicting its interaction with other molecules, such as biological receptors or reagents in a chemical reaction. For instance, the identification of nucleophilic and electrophilic sites is fundamental in designing synthesis pathways and understanding potential binding orientations in medicinal chemistry applications. While specific MEP data for this compound is not publicly available, the general principles of MEP analysis on similar halogenated benzaldehydes confirm this expected distribution of electron density. researchgate.netresearchgate.net

Table 1: Representative Color Coding in MEP Analysis and Predicted Regions for this compound

| Color Range | Electrostatic Potential | Predicted Location on this compound |

|---|---|---|

| Red | Most Negative | Around the carbonyl oxygen atom |

| Yellow | Moderately Negative | Near the chlorine atom |

| Green | Neutral | Benzene ring carbon framework |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is instrumental in understanding hyperconjugative interactions, charge transfer, and the stability of the molecule.

A significant aspect of NBO analysis is the calculation of the stabilization energies (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization. For example, the interaction between the lone pair of the carbonyl oxygen and the antibonding π* orbital of the adjacent C-C bond in the ring would be a key factor in the electronic communication within the molecule. While specific NBO computational results for this compound are not available in the surveyed literature, studies on similar molecules demonstrate the power of NBO analysis in elucidating such intramolecular interactions. chemrxiv.org

Table 2: Expected Key Donor-Acceptor Interactions in NBO Analysis of this compound

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Type of Interaction | Significance |

|---|---|---|---|

| LP (O) | π*(C-C) of ring | n → π* | Resonance stabilization of the carbonyl group with the aromatic ring. |

| LP (Cl) | σ*(C-C) of ring | n → σ* | Influence of the chlorine substituent on the ring's electronic structure. |

| σ (C-H) | σ*(C-C) | σ → σ* | Hyperconjugative stabilization within the aromatic system. |

Thermodynamic Property Computations

Computational chemistry provides a powerful means to calculate the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, as a function of temperature. These calculations are typically performed using statistical thermodynamics based on data obtained from quantum chemical computations, such as vibrational frequency analysis. nih.gov

For this compound, these computations would provide valuable data on its stability and behavior under different thermal conditions. The standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv) can be determined. These parameters are crucial for chemical engineers in process design and for researchers in understanding the energetics of reactions involving this compound.

The thermodynamic properties are derived from the vibrational frequencies of the molecule, which are obtained from DFT calculations. The relationship between these properties and temperature can be established, allowing for the prediction of the molecule's thermodynamic behavior over a range of temperatures. While specific thermodynamic data tables for this compound are not present in the referenced materials, the methodology for their computation is well-established for similar compounds. mdpi.com

Table 3: Commonly Computed Thermodynamic Properties and Their Significance

| Thermodynamic Property | Symbol | Significance |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | The heat change when one mole of the compound is formed from its constituent elements in their standard states. Indicates the stability of the compound. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecules. Important for determining the spontaneity of reactions. |

| Heat Capacity at Constant Volume | Cv | The amount of heat required to raise the temperature of the substance by one degree at a constant volume. |

Environmental and Safety Considerations in Advanced Research

Waste Management and Pollution Control in Synthesis

The manufacturing process for 2-Chloro-6-(trifluoromethyl)benzaldehyde can generate a variety of waste streams that require robust management and control strategies. Typical synthesis may involve the chlorination and fluorination of a toluene (B28343) derivative, followed by oxidation of the methyl group. google.comwikipedia.org Each of these steps produces byproducts and waste that must be addressed.

Key waste streams include:

Acidic Waste: Halogenation and oxidation reactions can produce acidic byproducts such as hydrochloric acid (HCl) and hydrofluoric acid (HF), which require neutralization. wikipedia.org

Solvent Waste: Organic solvents are frequently used as the reaction medium. Post-reaction, these solvents may be contaminated with reagents and byproducts, necessitating purification for reuse or disposal as hazardous waste.

Spent Catalysts: Many synthetic routes employ catalysts, which can become deactivated over time and require disposal. numberanalytics.com Depending on the catalyst used (e.g., metal-based), this can be a significant hazardous waste stream.

Organic and Aqueous Byproducts: Undesired side reactions can lead to the formation of isomers or over-oxidized products like 2-chloro-6-(trifluoromethyl)benzoic acid. The work-up and purification stages also generate aqueous waste streams containing dissolved organic compounds and salts from neutralization steps. nih.gov

Pollution control measures are critical for mitigating the environmental release of these waste products. anguil.com This includes the use of gas scrubbers to capture acidic gases, advanced wastewater treatment processes to remove organic contaminants, and specialized disposal methods for solid hazardous waste.

Table 1: Waste Streams and Control Methods in Synthesis

| Waste Stream | Common Sources | Control & Management Method |

|---|---|---|

| Acidic Gases (e.g., HCl) | Chlorination steps | Installation of wet scrubbers with an alkaline solution. anguil.com |

| Contaminated Organic Solvents | Reaction medium, extraction | Distillation and recovery for reuse; incineration. |

| Spent Metal Catalysts | Catalytic oxidation/fluorination | Regeneration where possible; secure landfilling. numberanalytics.com |

| Aqueous Organic Waste | Product washing, neutralization | Biological treatment, activated carbon filtration. nih.gov |

Minimizing Hazardous Reagents and Byproducts

A primary goal in modern chemical synthesis is the reduction or elimination of hazardous substances. mit.edu In the synthesis of halogenated aromatic aldehydes, several reagents are traditionally used that pose significant health and environmental risks.

Traditional Hazardous Reagents:

Oxidizing Agents: Classical methods for oxidizing the toluene precursor to an aldehyde might use stoichiometric amounts of heavy-metal-based oxidants like chromyl chloride, which is highly toxic. wikipedia.org

Halogenating Agents: The use of elemental chlorine and aggressive fluorinating agents requires specialized handling and containment to prevent accidental release.

Solvents: Solvents like chlorinated hydrocarbons (e.g., carbon tetrachloride) are effective but are toxic and environmentally persistent. nih.gov

Catalysts: Strong liquid acids such as sulfuric acid can be used, but they are corrosive and difficult to recycle. google.com

Efforts to minimize these hazards focus on replacing them with safer, more sustainable alternatives. iwu.edu This includes the development of catalytic oxidation methods that use air or hydrogen peroxide as the oxidant, which are more environmentally benign. acs.org The use of solid acid catalysts or encapsulated catalysts can reduce the risks associated with handling corrosive liquids and can simplify catalyst recovery and reuse. google.com Furthermore, minimizing byproducts is achieved through optimizing reaction conditions (temperature, pressure, catalyst choice) to improve selectivity towards the desired product. numberanalytics.com

Table 2: Comparison of Traditional vs. Greener Reagents

| Reagent Type | Traditional Hazardous Reagent | Greener Alternative | Rationale for Change |

|---|---|---|---|

| Oxidizing Agent | Chromyl Chloride | Catalytic Air Oxidation, H₂O₂ acs.org | Avoids toxic heavy metals; water is the only byproduct. |

| Catalyst | Concentrated Sulfuric Acid google.com | Solid Acid Catalyst (e.g., Zeolite) | Non-corrosive, easily separable, and recyclable. numberanalytics.com |

| Solvent | Dichloromethane, Toluene | Supercritical CO₂, 2-MeTHF nih.govsigmaaldrich.compurkh.com | Reduced toxicity, lower environmental persistence, derived from renewable sources. sigmaaldrich.com |

| Fluorinating Agent | Anhydrous HF wikipedia.org | Solid-state fluorinating agents | Easier and safer to handle, reduced corrosivity. numberanalytics.com |

Adherence to Green Chemistry Principles

The synthesis of this compound can be significantly improved by applying the 12 Principles of Green Chemistry. mit.edunih.gov These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally responsible. sphinxsai.comscirp.org

Key principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov This is achieved by designing synthetic routes with high selectivity to minimize byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mun.ca Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which inherently generate byproducts. nih.gov Calculating the atom economy of different potential synthetic routes can guide the selection of the greenest option. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. sphinxsai.com Catalysts, used in small amounts, can facilitate reactions multiple times, reducing waste and often enabling milder reaction conditions. For instance, palladium- or rhodium-based catalysts can be used for various transformations in aromatic synthesis. numberanalytics.comacs.org Catalytic oxidation of the toluene precursor is a prime example of this principle in action. mdpi.comsciengine.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Research into solvent-free reactions (mechanochemistry) or the use of greener solvents like water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key area of green chemistry. sigmaaldrich.compurkh.com

Design for Energy Efficiency: Energy requirements should be minimized. sphinxsai.com Conducting reactions at ambient temperature and pressure is ideal. The use of microwave-assisted synthesis or flow chemistry can often reduce energy consumption and reaction times compared to traditional batch processing. nih.gov

Use of Renewable Feedstocks: A feedstock should be renewable rather than depleting. sphinxsai.com While the direct synthesis of this specific compound from biomass is not yet established, broader research into creating aromatic platform chemicals from renewable sources like lignin (B12514952) is an active field that could provide future sustainable pathways. rsc.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided if possible, as such steps require additional reagents and generate waste. nih.gov Developing a synthetic route that directly functionalizes the target molecule without needing to protect other parts of it is a more efficient and greener approach.

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from cradle to gate. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of the aldehyde group and the C-H and C-Cl bonds on the aromatic ring of 2-Chloro-6-(trifluoromethyl)benzaldehyde makes it a prime candidate for advanced functionalization strategies. Future research is increasingly focused on novel catalytic systems that can selectively modify the molecule to build greater complexity.

Transition-Metal-Catalyzed C-H Activation: A significant area of research is the direct functionalization of C-H bonds, which is considered a more atom-economical approach. researchgate.net Catalytic systems based on precious metals like rhodium, iridium, and palladium have shown promise in activating C-H bonds on aromatic rings for various coupling reactions. researchgate.netyoutube.com For instance, rhodium(III)-catalyzed C-H activation has been used for the ortho-olefination of similar benzaldehyde (B42025) derivatives. chemintelligence.com The exploration of earth-abundant transition metals, such as manganese and copper, is also a growing trend aimed at making these transformations more sustainable and cost-effective. researchgate.netacs.org Future work will likely focus on applying these C-H activation methodologies to selectively introduce new functional groups to the benzene (B151609) ring of this compound, beyond the positions already occupied.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are workhorses in organic synthesis, and their application to compounds like this compound is an active area of research. nih.gov While traditionally used for coupling aryl halides, newer methods are being developed for the trifluoromethylation of various substrates. mdpi.com Research into palladium-catalyzed cross-coupling reactions involving perfluoro-organic compounds is advancing, which could open new pathways for modifying the trifluoromethyl group itself or for coupling at the chlorinated position under milder conditions. nih.gov The development of specialized ligands, such as biaryl phosphines, has been shown to improve the efficiency of these reactions, even for challenging substrates. mdpi.com

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis: The synergy between photoredox catalysis and other catalytic modes is a rapidly emerging field. stanford.edu Light-driven reactions, often using iridium or ruthenium-based photocatalysts, can generate radical species under mild conditions, enabling novel transformations. atomfair.com For aldehydes, cooperative catalysis involving photoredox systems and N-Heterocyclic Carbenes (NHCs) allows for unique reactivity, such as the synthesis of β-trifluoromethylated ketones from related starting materials. stanford.edu Applying these cooperative catalytic cycles to this compound could unlock new synthetic pathways to previously inaccessible molecular scaffolds.

Development of Advanced Synthetic Routes with Reduced Environmental Impact

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a key intermediate like this compound, developing more sustainable manufacturing processes is a critical goal.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.comnih.gov The synthesis of fluorinated compounds, which can involve hazardous reagents or intermediates, is particularly well-suited to flow reactors. mdpi.com For example, flow systems have been successfully used for trifluoromethylation reactions using reagents like the Ruppert-Prakash reagent (TMSCF₃) with an immobilized fluoride (B91410) source. mdpi.com Future research will likely adapt existing multi-step syntheses of this compound and its derivatives into telescoped flow processes, reducing waste and improving efficiency. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry goals. Engineered enzymes, such as cytochrome c variants, are being developed for reactions not found in nature, including enantioselective carbene N-H and B-H bond insertions to create chiral organofluorine compounds. nih.govnih.gov The application of biocatalysis to the synthesis of derivatives from this compound could provide highly enantiopure products, which are particularly valuable in the pharmaceutical industry. nih.gov

Alternative Solvents and Catalysts: Traditional synthetic methods for related benzaldehydes often rely on harsh reagents like strong acids and hazardous solvents. nih.gov Future research will focus on replacing these with more environmentally benign alternatives. This includes the use of solid superacids as recyclable catalysts for hydrolysis steps, which can replace corrosive liquid acids like sulfuric acid. youtube.comnih.gov Photocatalytic methods that can directly fluorinate C-H bonds using light and a catalyst also represent a greener alternative to traditional halogenation reactions. nih.gov

Expansion of Biomedical and Agrochemical Applications

This compound is a valuable precursor for a wide range of biologically active molecules due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. atomfair.compreprints.org

Pharmaceuticals: This aldehyde is a key intermediate in the synthesis of various heterocyclic compounds. atomfair.com Research indicates its utility in creating ligands for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which are targets for autoimmune diseases. atomfair.com Furthermore, the trifluoromethylquinoxaline scaffold, which can be synthesized from related precursors, has shown potential as a source of novel antimicrobial agents. researchgate.net Future research is expected to leverage this compound to construct new classes of complex molecules, including protein degraders and novel modulators of challenging biological targets like GABAA receptors. atomfair.comnih.gov

Agrochemicals: The trifluoromethylpyridine (TFMP) moiety is a crucial component in many modern pesticides and herbicides. atomfair.comnih.gov More than 20 agrochemicals containing this structural unit have been developed. atomfair.com this compound serves as a foundational building block for constructing these pyridine (B92270) rings through cyclocondensation reactions. nih.gov The continuous need for new agrochemicals with improved efficacy and better safety profiles will drive further exploration of new derivatives synthesized from this aldehyde.

| Application Area | Target Class/Compound Type | Potential Therapeutic/Agrochemical Use | Reference |

|---|---|---|---|

| Pharmaceuticals | RORγt Inverse Agonists | Autoimmune Diseases | atomfair.com |

| Pharmaceuticals | Trifluoromethylquinoxalines | Antimicrobial Agents | researchgate.net |

| Pharmaceuticals | GABAA Receptor Modulators | Antiepileptic Agents | nih.gov |

| Agrochemicals | Trifluoromethylpyridines (TFMPs) | Herbicides, Fungicides, Insecticides | atomfair.comnih.gov |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. These computational tools offer powerful methods for accelerating the development of new molecules and optimizing their production.

De Novo Compound Design: Machine learning algorithms can be trained on vast libraries of known bioactive molecules to generate new chemical structures with desired properties. nih.govyoutube.comspringernature.com By using this compound as a foundational scaffold, AI tools can design novel derivatives tailored for specific biological targets. nih.gov These models can simultaneously optimize for multiple parameters, such as binding affinity, solubility, and low toxicity, thereby accelerating the design-make-test-analyze cycle in drug and agrochemical discovery. nih.govnih.gov

| AI/ML Application | Specific Task | Potential Impact on Research & Development | Reference |

|---|---|---|---|

| Reaction Prediction | Predicting products, yields, and side-products for functionalization reactions. | Reduces experimental workload and accelerates synthesis optimization. | atomfair.comstanford.edu |

| Condition Recommendation | Suggesting optimal catalysts, solvents, and temperatures. | Improves reaction success rates and efficiency. | acs.orgnih.gov |

| Retrosynthetic Analysis | Proposing efficient multi-step synthesis routes for complex target molecules. | Enables the discovery of novel and more economical synthetic pathways. | nih.govpreprints.org |

| De Novo Design | Generating novel molecular structures with desired biological activities and physicochemical properties. | Accelerates the discovery of new drug candidates and agrochemicals. | nih.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(trifluoromethyl)benzaldehyde with high purity?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation strategies. For example:

- Step 1 : Chlorination of benzaldehyde derivatives using reagents like Cl2/FeCl3 under controlled temperature (0–5°C) to avoid over-substitution.

- Step 2 : Introduction of the trifluoromethyl group via copper(I)-catalyzed cross-coupling reactions (e.g., using CF3I or CF3SiMe3) in anhydrous DMF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity.

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct halogenation | 65–75 | 90–95 | Cl2/FeCl3, 0–5°C |

| Cu-catalyzed coupling | 50–60 | 85–90 | CF3I, DMF, 80°C |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. Adjacent aromatic protons show splitting patterns due to coupling with Cl and CF3 groups .

- <sup>19</sup>F NMR : A singlet near δ -60 to -65 ppm confirms the CF3 group.

- IR Spectroscopy : Strong C=O stretch at ~1700 cm<sup>-1</sup> and C-F stretches at 1100–1250 cm<sup>-1</sup>.

- Mass Spectrometry : Molecular ion peak [M]<sup>+</sup> at m/z 212 (C8H4ClF3O) with fragmentation patterns indicating loss of CHO (m/z 183).

Q. What are the common side reactions encountered during synthesis?

- Methodological Answer :

- Over-chlorination : Mitigated by controlling reaction temperature and stoichiometry.

- Oxidation of aldehyde : Use inert atmospheres (N2/Ar) and avoid strong oxidizing agents.

- Trifluoromethyl group displacement : Occurs under basic conditions; stabilize intermediates with Lewis acids like BF3·OEt2.

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF3 group deactivates the aromatic ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings:

- Substrate activation : Use Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos) to enhance reactivity.

- Kinetic studies : DFT calculations show a 15–20% decrease in activation energy for CF3-substituted vs. non-substituted analogs .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylbenzaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Higher yields in polar aprotic solvents (DMF, DMSO) due to better stabilization of intermediates.

- Catalyst loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd for Buchwald-Hartwig amination).

- Analytical validation : Cross-validate yields using HPLC (C18 column, acetonitrile/water) and <sup>19</sup>F NMR quantification .

Q. How can computational methods predict nucleophilic substitution pathways?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. For example, the CF3 group increases the electrophilicity of the carbonyl carbon, favoring SNAr mechanisms.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the aldehyde group with active-site lysine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.